N,N-diethyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Overview
Description
N,N-diethyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: is a synthetic organic compound characterized by its unique structure, which includes a diethylamino group, a thioacetamide moiety, and a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves the following steps:
Formation of the Pyrimidinone Ring: The initial step involves the synthesis of the 4-ethyl-6-oxo-1,6-dihydropyrimidin-2-thiol. This can be achieved through the Biginelli reaction, which involves the condensation of ethyl acetoacetate, urea, and an aldehyde under acidic conditions.
Thioacetamide Formation: The next step is the introduction of the thioacetamide group. This is typically done by reacting the pyrimidinone derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Diethylation: Finally, the compound is diethylated using diethylamine in the presence of a suitable catalyst, such as sodium hydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: The thioacetamide group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thioacetamides depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N,N-diethyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals. Its stability and reactivity make it suitable for use in coatings, adhesives, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioacetamide group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. Additionally, the pyrimidinone ring can engage in hydrogen bonding and hydrophobic interactions with receptor sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- N,N-diethyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propionamide
- N,N-diethyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)butyramide
Uniqueness
N,N-diethyl-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl group on the pyrimidinone ring and the diethylamino group enhances its reactivity and potential for interaction with biological targets, making it a versatile compound in various applications.
Properties
IUPAC Name |
N,N-diethyl-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-4-9-7-10(16)14-12(13-9)18-8-11(17)15(5-2)6-3/h7H,4-6,8H2,1-3H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHNJMSQENVJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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